molecular formula C22H25N3 B12722601 Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- CAS No. 126921-44-6

Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12722601
CAS No.: 126921-44-6
M. Wt: 331.5 g/mol
InChI Key: RSVDGLRRVHYUBW-UHFFFAOYSA-N
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Description

Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the chemical formula C9H7N. This particular derivative is notable for its incorporation of a piperazine ring substituted with a 2-methylphenyl group, making it a compound of interest in various scientific fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. For the specific compound , the synthesis might involve the following steps:

    Formation of the Piperazine Ring: This can be achieved by reacting 1,4-dichlorobutane with piperazine.

    Substitution with 2-Methylphenyl Group: The piperazine ring is then substituted with a 2-methylphenyl group using a suitable aryl halide.

    Condensation with Quinoline: Finally, the substituted piperazine is condensed with a quinoline derivative under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis and the use of eco-friendly catalysts like NaHSO4·SiO2 have been reported to be effective . These methods not only improve reaction rates but also align with green chemistry principles by reducing the use of harmful solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenated reagents and Lewis acids like aluminum chloride (AlCl3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines.

Scientific Research Applications

Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. In medicinal applications, it often acts by inhibiting specific enzymes or receptors. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a similar quinoline structure.

    Ciprofloxacin: An antibiotic that also contains a quinoline core.

    Chloroquine: Another antimalarial with a quinoline base.

Uniqueness

What sets quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the piperazine ring and the 2-methylphenyl group enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

126921-44-6

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-19-10-12-23-21-8-4-3-7-20(19)21/h2-10,12H,11,13-17H2,1H3

InChI Key

RSVDGLRRVHYUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34

Origin of Product

United States

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